molecular formula C17H10F3NO B6319615 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol CAS No. 686281-02-7

1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol

Cat. No. B6319615
M. Wt: 301.26 g/mol
InChI Key: NINKPNZFILMIGQ-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol, also known as 1-Trifluoromethyl-naphthalen-2-ol (TFMN) is a fluorinated organic compound with a broad range of applications in scientific research. It is a colorless, volatile, and slightly water-soluble compound that is widely used in the synthesis of other compounds. TFMN has been used in a variety of scientific research applications, including its use as a fluorescent probe, a reagent for the synthesis of organic compounds, and a substrate for the preparation of biocompatible materials.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol involves the condensation of 2-hydroxy-1-naphthaldehyde with 2,3,4-trifluoroaniline followed by reduction of the resulting imine to yield the final product.

Starting Materials
2-hydroxy-1-naphthaldehyde, 2,3,4-trifluoroaniline, Sodium borohydride, Methanol, Acetic acid

Reaction
Step 1: Dissolve 2-hydroxy-1-naphthaldehyde (1.0 g, 6.4 mmol) and 2,3,4-trifluoroaniline (1.5 g, 8.6 mmol) in methanol (20 mL) and add acetic acid (0.5 mL) as a catalyst., Step 2: Heat the reaction mixture at reflux for 4 hours., Step 3: Cool the reaction mixture to room temperature and filter the resulting solid., Step 4: Dissolve the solid in methanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring., Step 5: Heat the reaction mixture at reflux for 4 hours., Step 6: Cool the reaction mixture to room temperature and filter the resulting solid., Step 7: Wash the solid with methanol and dry under vacuum to yield the final product, 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol (1.2 g, 75% yield).

Scientific Research Applications

TFMN has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of organic compounds, such as amino acids, sugars, and nucleic acids. It has also been used as a reagent for the synthesis of organic compounds, such as nitro compounds and amino acids. In addition, TFMN has been used as a substrate for the preparation of biocompatible materials, such as polymers, hydrogels, and nanomaterials.

Mechanism Of Action

TFMN acts as a nucleophile in organic synthesis reactions and is able to react with electrophiles due to the presence of the trifluoromethyl group. The trifluoromethyl group is electron-withdrawing, which makes the molecule more reactive and increases its nucleophilicity. This allows TFMN to react with a variety of electrophilic compounds, such as alkyl halides, aldehydes, and ketones.

Biochemical And Physiological Effects

TFMN has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antifungal, antibacterial, and antiviral properties. It has also been found to have anti-inflammatory and antioxidant properties, as well as to have an inhibitory effect on the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The main advantage of using TFMN in laboratory experiments is its ability to react with a variety of electrophilic compounds. This allows for the synthesis of a wide range of organic compounds. Additionally, TFMN is relatively inexpensive and easy to obtain. However, there are some limitations to using TFMN in laboratory experiments. It is a volatile compound, which can make it difficult to handle and store. In addition, it has a low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving TFMN. These include further investigation into its biochemical and physiological effects, such as its potential use as a therapeutic agent. Additionally, further research into its use as a fluorescent probe for the detection of organic compounds could lead to new and improved methods for the detection of a wide range of compounds. Finally, research into its use as a substrate for the preparation of biocompatible materials could lead to the development of new polymers and nanomaterials with improved properties.

properties

IUPAC Name

1-[(2,3,4-trifluorophenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-13-6-7-14(17(20)16(13)19)21-9-12-11-4-2-1-3-10(11)5-8-15(12)22/h1-9,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINKPNZFILMIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol

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